1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring fused with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione typically involves the condensation of 1,3-dimethyluracil with 5-amino-1,2,4-triazole under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrimidine and triazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of the target compound.
5-Amino-1,2,4-triazole: Another precursor used in the synthesis.
1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-4-yliminomethyl]pyrimidine-2,4-dione: A structural isomer with similar properties.
Uniqueness
1,3-Dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-5-[(E)-1H-1,2,4-triazol-5-yliminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-14-4-6(7(16)15(2)9(14)17)3-10-8-11-5-12-13-8/h3-5H,1-2H3,(H,11,12,13)/b10-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZHCBZLNXSRKU-XCVCLJGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=NC2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)/C=N/C2=NC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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